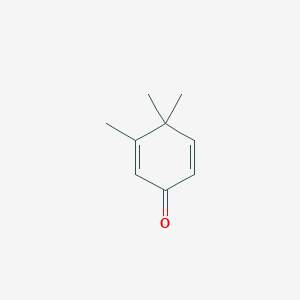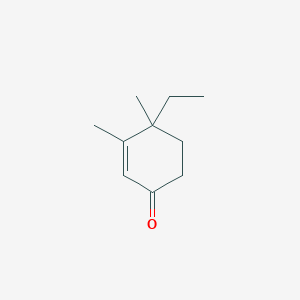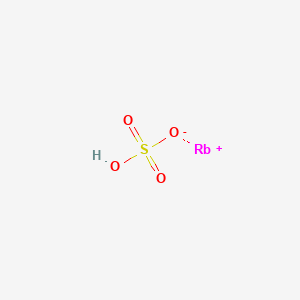
Rubidium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium hydrogen sulphate (RbHSO4) is a chemical compound that is widely used in scientific research applications. It is a salt that is formed by combining rubidium and hydrogen sulphate. Rubidium is a soft, silvery-white metallic element that belongs to the alkali metal group. Hydrogen sulphate is a compound that is formed by combining hydrogen, sulphur, and oxygen. Rubidium hydrogen sulphate is a highly soluble compound that is used in a variety of research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of rubidium hydrogen sulphate is not well understood. However, it is believed to interact with the water molecules in solution, which can affect the behavior of ions and molecules in the solution.
Biochemische Und Physiologische Effekte
Rubidium hydrogen sulphate has no known biochemical or physiological effects. It is not used in any medical applications and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium hydrogen sulphate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to work with in solution. Additionally, it has a unique crystal structure, which makes it useful for crystal growth experiments. However, it also has some limitations. It is not stable in air and can decompose over time. Additionally, it is relatively expensive compared to other salts that are commonly used in research applications.
Zukünftige Richtungen
There are several future directions for research involving rubidium hydrogen sulphate. One potential area of research is in the development of new crystal growth techniques using rubidium hydrogen sulphate. Additionally, it may be possible to use rubidium hydrogen sulphate in new types of electrochemistry experiments. Another area of research is in the development of new NMR spectroscopy techniques that utilize rubidium hydrogen sulphate. Finally, it may be possible to use rubidium hydrogen sulphate in new types of materials science experiments.
Synthesemethoden
Rubidium hydrogen sulphate can be synthesized by reacting rubidium hydroxide with sulphuric acid. The reaction produces rubidium hydrogen sulphate and water. The chemical equation for the reaction is as follows:
RbOH + H2SO4 → Rubidium hydrogen sulphate + H2O
Wissenschaftliche Forschungsanwendungen
Rubidium hydrogen sulphate is used in a variety of scientific research applications. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy, which is a technique used to study the structure and properties of molecules. Rubidium hydrogen sulphate is also used in electrochemistry experiments to study the behavior of ions in solution. Additionally, it is used in crystal growth experiments due to its unique crystal structure.
Eigenschaften
CAS-Nummer |
15587-72-1 |
|---|---|
Produktname |
Rubidium hydrogen sulphate |
Molekularformel |
RbHSO4 HO4RbS |
Molekulargewicht |
182.54 g/mol |
IUPAC-Name |
hydrogen sulfate;rubidium(1+) |
InChI |
InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
SCWZRXZHBXDDBE-UHFFFAOYSA-M |
Isomerische SMILES |
OS(=O)(=O)[O-].[Rb+] |
SMILES |
OS(=O)(=O)[O-].[Rb+] |
Kanonische SMILES |
[H+].[O-]S(=O)(=O)[O-].[Rb+] |
Andere CAS-Nummern |
15587-72-1 |
Synonyme |
rubidium sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





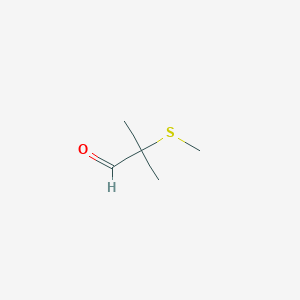

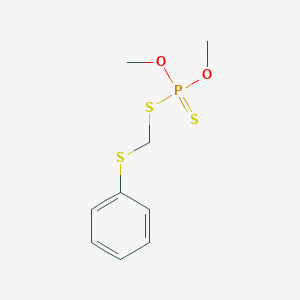
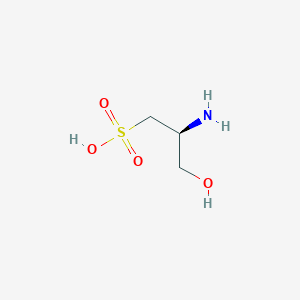


![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)


